2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acylation: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Chlorination: The trichlorophenyl group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-phenylacetamide
- 2-(6-chloro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C15H8Cl3FN2O2S |
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Molecular Weight |
405.7 g/mol |
IUPAC Name |
2-(6-fluoro-3-oxo-1,2-benzothiazol-2-yl)-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C15H8Cl3FN2O2S/c16-9-4-11(18)12(5-10(9)17)20-14(22)6-21-15(23)8-2-1-7(19)3-13(8)24-21/h1-5H,6H2,(H,20,22) |
InChI Key |
HRNYNDPQCLMRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SN(C2=O)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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